molecular formula C9H12Cl3N3 B2824423 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1955499-74-7

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B2824423
CAS RN: 1955499-74-7
M. Wt: 268.57
InChI Key: MYNGIADJNNIMAS-UHFFFAOYSA-N
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Description

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound that has been widely used in scientific research. It is a benzodiazole derivative that has been shown to have a variety of biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound and its derivatives have been actively researched for their potential in synthesizing novel chemical entities with significant antimicrobial and cytotoxic activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole, which may include structures related to the specified compound, demonstrated good antibacterial activity and showed promising cytotoxic activity in vitro (Noolvi et al., 2014). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.

Spectral Characterization and Crystal Structure

The spectral characterization and crystal structure of related compounds, such as 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, have been determined through methods like X-ray diffraction, showcasing their structural intricacies. Such studies provide essential insights into the molecular configuration and potential reactivity of these compounds, underpinning further pharmaceutical and chemical research (Tavman & Sayil, 2013).

Chemical and Electrochemical Properties

The chemical and spectroscopic properties, along with the electrochemical behaviors of derivatives, have been explored to understand their reactivity and potential applications in various fields, including material science and drug development. These studies are crucial for designing compounds with desired properties for specific applications (Utinan et al., 1991).

Antimicrobial and Antifungal Activity

A series of compounds including the 1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl derivatives have been synthesized and shown to possess antibacterial and antifungal activities, comparable or slightly better than standard medicinal compounds. This underscores the potential of these compounds in developing new therapeutic agents (Pejchal et al., 2015).

Corrosion Inhibition

The derivatives of benzothiazole, including potentially similar compounds to the one , have been investigated for their corrosion inhibition properties. Such studies are vital for the development of materials that can withstand corrosive environments, finding applications in industries such as construction and manufacturing (Kaya et al., 2016).

Mechanism of Action

properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;;/h2-5H,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNGIADJNNIMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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